Sorbitan distearate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]oxolan-3-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41+,42?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBKZAGHNEMSD-MCEKWJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014912 | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36521-89-8 | |
| Record name | Anhydrosorbitol distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036521898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan, dioctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for Sorbitan Distearate
Esterification Pathways for Sorbitan (B8754009) Esters Production
The production of sorbitan esters, including sorbitan distearate, can be achieved through several esterification pathways, which are broadly categorized into chemical and enzymatic methods. biointerfaceresearch.comumich.edu These methods involve the reaction of sorbitan, a dehydrated form of sorbitol, with fatty acids. shreechem.in Commercially, sorbitan fatty acid esters are often manufactured on a large scale by reacting sorbitol and a fatty acid in the presence of a catalyst that facilitates both the esterification and the internal etherification of sorbitol to sorbitan. google.com
The chemical synthesis of sorbitan esters can be performed via a one-step or a two-step process. nsmsi.irresearchgate.net In the one-step direct esterification process, sorbitol is reacted directly with fatty acids at high temperatures, causing dehydration and esterification to occur concurrently. researchgate.networktribe.com This method often employs either acid or alkali catalysts. researchgate.net The two-step process is often preferred for better control over the reaction. nsmsi.ir It involves the initial acid-catalyzed dehydration of sorbitol to form sorbitan, followed by the esterification of the resulting polyols with the fatty acid, typically under base catalysis at elevated temperatures. biointerfaceresearch.comworktribe.com
Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, and phosphoric acid, are commonly used. biointerfaceresearch.comcsic.es For instance, p-toluenesulfonic acid allows the reaction to proceed at lower temperatures. biointerfaceresearch.com Phosphoric acid is also recognized as a suitable catalyst for the dehydration step. nsmsi.ir The reaction is sensitive to temperature and catalyst concentration, with the dehydration rate being proportional to both. nsmsi.ir
Alkaline catalysts, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are generally used for the esterification step. csic.esgoogle.com The base-catalyzed esterification of anhydro sorbitol with a fatty acid is carried out at temperatures not exceeding 215°C to produce sorbitan fatty acid esters with less color. google.com For example, after the initial dehydration of sorbitol, the resulting sorbitan can be reacted with stearic acid using a sodium hydroxide catalyst at temperatures gradually increased to 210-220°C. huanachemical.com A study on a two-step process for sorbitan stearate (B1226849) production utilized an acid catalyst for sorbitan formation, which was then esterified with stearic acid using an alkaline catalyst in an inert gas atmosphere for 5 hours. researchgate.netatamanchemicals.com
| Parameter | One-Step Process | Two-Step Process | Catalysts Used | Typical Temperatures |
| Description | Simultaneous dehydration of sorbitol and esterification with fatty acid. worktribe.com | Separate dehydration of sorbitol to sorbitan, followed by esterification. nsmsi.ir | Acid: p-toluenesulfonic acid, phosphoric acid. biointerfaceresearch.comnsmsi.irAlkaline: Sodium hydroxide, potassium hydroxide. csic.esgoogle.com | Dehydration: 150-200°C. biointerfaceresearch.com Esterification: 200-250°C (base-catalyzed). biointerfaceresearch.com |
| Control | Less control over the formation of intermediates. | Better control, leading to potentially more defined products. nsmsi.ir | Acid catalysts tend to favor the formation of hexide esters, while alkaline catalysts favor hexitan esters. google.com | Temperatures above 215°C in the esterification step can lead to product discoloration. google.com |
Enzymatic synthesis of sorbitan esters presents a green alternative to chemical methods, offering advantages such as milder reaction conditions, higher regioselectivity, and the reduction of toxic and colored by-products. umich.eduresearchgate.net Lipases are the most frequently used enzymes for this purpose due to their ability to recognize a wide range of substrates. researchgate.net
Lipases from sources like Aspergillus terreus and Candida antarctica (immobilized as Novozym 435) have been successfully employed. umich.edukoreascience.kr The enzymatic process can involve direct esterification between sorbitol and a fatty acid or transesterification. umich.edu For instance, a lipase (B570770) from Aspergillus terreus has been shown to efficiently catalyze the direct esterification of sorbitol with stearic acid to produce sorbitol 1(6)-monostearate with high conversion rates (up to 96%) in just 12 hours under optimized conditions. umich.eduresearchgate.net
The efficiency of enzymatic synthesis is highly dependent on optimizing reaction parameters. researchgate.net Key factors include temperature, the molar ratio of substrates, the choice of organic solvent, and water activity. umich.eduresearchgate.net For example, the synthesis of sorbitan methacrylate (B99206) using Novozym 435 was optimized using response surface methodology, identifying optimal conditions for reaction temperature, time, enzyme amount, and substrate molar ratio to achieve a conversion yield of nearly 99%. koreascience.kr Another study demonstrated the lipase-catalyzed esterification of sorbitan in azeotropic mixtures of tert-butanol/n-hexane, which served as the reaction solvent. nih.gov The use of immobilized enzymes is also a cost-effective strategy, as they can be reused multiple times without significant loss of activity. umich.eduresearchgate.net
| Enzyme Source | Reaction Type | Substrates | Key Findings | Reference |
| Aspergillus terreus lipase | Direct Esterification | Sorbitol, Stearic Acid | Achieved 96% conversion to sorbitol 1(6)-monostearate in 12 hours. researchgate.net Immobilized enzyme was reusable. umich.eduresearchgate.net | umich.edu, researchgate.net |
| Immobilized Candida antarctica lipase (Novozym 435) | Alcoholysis (Esterification) | 1,4-Sorbitan, Vinyl Methacrylate | Optimized via response surface methodology to achieve ~99% conversion to sorbitan methacrylate. koreascience.kr | koreascience.kr |
| Lipase (unspecified) | Esterification | Sorbitan, Fatty Acid | Reaction carried out in a low-boiling-point azeotrope (tert-butanol/n-hexane) as a solvent. nih.gov | nih.gov |
Precursor Chemistry and Sorbitan Dehydration Mechanisms
The primary precursor for this compound is sorbitol, a six-carbon sugar alcohol (hexitol) produced by the catalytic reduction of glucose. biointerfaceresearch.com The synthesis of sorbitan esters begins with the dehydration of sorbitol. wikipedia.orgnih.gov This intramolecular dehydration reaction is typically acid-catalyzed and involves heating sorbitol, which results in the loss of a water molecule to form a mixture of cyclic ethers known as sorbitan. biointerfaceresearch.compcc.eu
The dehydration process yields a mix of isomeric compounds, primarily five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) cyclic ethers. wikipedia.orgpcc.eu The five-membered 1,4-anhydrosorbitol is the dominant product. wikipedia.org The reaction conditions must be carefully controlled because the rate of sorbitan formation is typically greater than that of further dehydration products, allowing for its selective production. wikipedia.org If the reaction conditions are too harsh (e.g., higher temperatures), sorbitan can undergo further dehydration to form a bicyclic ether called isosorbide. biointerfaceresearch.comrsc.org This complex mixture of dehydration products (sorbitan, isosorbide, and unreacted sorbitol) is then available for esterification. google.com The dehydration step can be performed under atmospheric or vacuum pressure, with vacuum conditions potentially reducing the optimal reaction time. researchgate.netatamanchemicals.com
Post-Synthetic Modifications and Functionalization of this compound
The properties of this compound can be fine-tuned through post-synthetic modifications to meet the requirements of specific applications. These modifications primarily aim to alter the surfactant's interfacial activity and optimize its performance in various formulations.
A key method for modifying the properties of sorbitan esters is ethoxylation. Due to the presence of free hydroxyl groups, sorbitan esters can react with ethylene (B1197577) oxide. pcc.eu This process attaches polyethylene (B3416737) glycol (PEG) chains to the sorbitan core, resulting in ethoxylated sorbitan esters, commercially known as polysorbates. pcc.eucir-safety.org
This derivatization significantly increases the hydrophilicity of the molecule. pcc.eu Sorbitan esters themselves are generally lipophilic (hydrophobic) and are used as water-in-oil (W/O) emulsifiers. nih.govatamanchemicals.com In contrast, their ethoxylated counterparts (polysorbates) are much more hydrophilic and are effective as oil-in-water (O/W) emulsifiers. nih.govpcc.eu By controlling the degree of ethoxylation, the Hydrophilic-Lipophilic Balance (HLB) value can be precisely adjusted, allowing for the creation of surfactants with a wide spectrum of emulsifying properties. nih.gov
This compound is produced using stearic acid. However, the manufacturing process allows for co-esterification with a variety of other fatty acids, such as lauric, palmitic, or oleic acid. shreechem.inpcc.eu The fatty acids used in production are often technical-grade mixtures rather than pure compounds. cir-safety.org This results in the final product being a complex mixture of different sorbitan esters. researchgate.netscribd.com
For example, commercial polysorbate 60, the ethoxylated derivative of sorbitan stearate, is found to contain not only polysorbate monostearates but also polysorbate monopalmitates. researchgate.net Similarly, polysorbate 20 contains laurate, myristate, and palmitate esters. researchgate.net By blending different fatty acids during the esterification step, manufacturers can create optimized surfactant blends. shreechem.in These blends offer a range of textures and consistencies and can be used in varying proportions, often in combination with polysorbates, to produce stable W/O or O/W emulsions suitable for a wide array of applications in cosmetics, food, and pharmaceuticals. shreechem.inwikipedia.org
Mechanistic Insights into Sorbitan Distearate S Role in Interfacial Phenomena and Stabilization
Adsorption Kinetics and Thermodynamics at Heterogeneous Interfaces
The functionality of sorbitan (B8754009) distearate as a surface-active agent begins with its adsorption at heterogeneous interfaces, such as oil-water or air-water boundaries. This process is governed by both kinetic and thermodynamic principles. Adsorption kinetics describes the rate at which surfactant molecules accumulate at the interface, a factor crucial for the formation and stabilization of emulsions during processes like homogenization. kinampark.comnumberanalytics.com The process involves the transport of sorbitan distearate molecules from the bulk phase to the sub-surface layer and their subsequent transfer to the interface itself.
The kinetics of this process can be analyzed using various models, such as the pseudo-first-order and pseudo-second-order models, which provide insights into the controlling mechanisms of adsorption. numberanalytics.comresearchgate.net These models help deduce whether the process is limited by diffusion or by the attachment of the molecules to the surface. researchgate.net The rate of adsorption is influenced by several factors, including the concentration of the surfactant, temperature, and the specific characteristics of the adsorbent surface, such as its area and pore size. numberanalytics.comresearchgate.net
| Kinetic/Thermodynamic Concept | Description | Relevance to this compound |
|---|---|---|
| Adsorption Kinetics | Study of the rate of accumulation of surfactant at an interface. numberanalytics.com Models include pseudo-first-order and pseudo-second-order. researchgate.net | Determines how quickly an interfacial film can form, which is critical during emulsification to prevent immediate coalescence of newly formed droplets. kinampark.com |
| Adsorption Isotherms | Relates the concentration of adsorbate in the bulk to the amount adsorbed at the interface at equilibrium (e.g., Langmuir, Freundlich). researchgate.net | Helps determine the maximum surface coverage and provides insight into the nature of the adsorbed layer (monolayer vs. multilayer). researchgate.net |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system at constant temperature and pressure. A negative value indicates spontaneity. numberanalytics.com | The spontaneous migration of this compound to the interface is driven by a negative ΔG, primarily due to the hydrophobic effect. |
| Enthalpy (ΔH) & Entropy (ΔS) | Measure the heat change and the change in disorder of the system, respectively. numberanalytics.com | Provides information on the forces driving adsorption; for this compound, the process is largely entropy-driven due to the structuring of water around the hydrophobic tails. |
Interfacial Film Formation and Properties
Once adsorbed at an interface, this compound molecules arrange themselves to form a structured film that acts as a barrier between the two phases. ijirss.comijirss.com The hydrophilic sorbitan head group orients towards the aqueous phase, while the two lipophilic stearate (B1226849) tails orient towards the oil phase or air. This arrangement significantly lowers the interfacial tension between the two immiscible liquids. ijirss.comresearchgate.net The properties of this interfacial film are paramount to its stabilizing function. It is not merely a static layer but a dynamic, structured interface with distinct rheological properties. nih.gov The formation of a rigid and viscoelastic film around dispersed droplets is a key mechanism preventing their coalescence. ijirss.com In some conditions, these films can become highly condensed or even crystalline, further enhancing their barrier properties. nih.govscribd.com
The interfacial films formed by sorbitan esters exhibit complex viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. nih.gov Studies on the structurally similar sorbitan tristearate reveal that its monolayers at an air-water interface are both viscoelastic and brittle, fracturing at small deformations. nih.gov This behavior can be quantified by measuring the interfacial storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component.
Research on sorbitan tristearate monolayers shows a distinct nonlinear viscoelastic response to oscillatory shear. nih.gov At large strain amplitudes, the storage modulus (G') decreases, while the loss modulus (G'') shows a characteristic peak before it also decreases. nih.gov This indicates a transition from elastic-dominant behavior to a more fluid-like response as the film structure is disrupted. The dilatational rheology, which measures the response to expansion and compression, is predominantly elastic. nih.gov This high elasticity helps films resist changes in surface area, a crucial factor in preventing droplet coalescence and Ostwald ripening, where smaller droplets shrink and larger ones grow. kinampark.comresearchgate.net
| Rheological Property | Definition | Significance for this compound Films |
|---|---|---|
| Viscoelasticity | The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. nih.gov | Allows the interfacial film to be flexible yet strong, resisting droplet coalescence by creating a resilient barrier. ijirss.com |
| Storage Modulus (G') | A measure of the stored energy, representing the elastic portion of the viscoelastic behavior. nih.gov | A high G' indicates a more solid-like, structured film that can effectively prevent droplet merging. |
| Loss Modulus (G'') | A measure of the energy dissipated as heat, representing the viscous portion of the viscoelastic behavior. nih.gov | Indicates the film's ability to flow and rearrange, which is important for adapting to dynamic stresses without fracturing. |
| Dilatational Elasticity | The resistance of an interface to a change in its area upon compression or expansion. nih.gov | A highly elastic film can counteract the pressure differences that drive Ostwald ripening, enhancing long-term emulsion stability. kinampark.com |
The condensation and packing of this compound molecules at the interface are strongly influenced by their molecular structure and the ambient temperature. The sorbitan ring provides a bulky, less flexible hydrophilic head compared to other surfactants, while the two long, saturated stearic acid chains contribute to strong van der Waals interactions between adjacent molecules. These features promote the formation of condensed, well-ordered interfacial films. scribd.com Research on related sorbitan esters shows that lengthening the hydrocarbon chain increases the collapse pressure of the monolayer, meaning a more stable and condensed film is formed. researchgate.net
Temperature has a significant effect on the state of the interfacial film. Increasing the temperature introduces more kinetic energy, which can disrupt the ordered packing of the surfactant tails, making the film more fluid and less condensed. nih.gov For sorbitan tristearate monolayers, it has been observed that the characteristic peak in the loss modulus (G''), associated with structural relaxation, is absent at higher temperatures, indicating a more fluid-like film. nih.gov The Krafft point, the temperature at which surfactant molecules become sufficiently soluble to form micelles, is also a critical parameter; above this temperature, the interfacial properties can change significantly. acs.org
Emulsion and Dispersion Stabilization Mechanisms
This compound stabilizes emulsions through several interconnected mechanisms, primarily revolving around the formation of a robust physical barrier at the oil-water interface. researchgate.net As a non-ionic surfactant, the dominant stabilization mechanism is steric repulsion. ijirss.comijirss.com The layer of this compound molecules adsorbed onto the surface of a droplet creates a physical barrier where the bulky surfactant tails extend into the continuous phase, preventing droplets from approaching each other closely enough to coalesce. ijirss.com
The strength and viscoelasticity of the interfacial film, as discussed previously, are central to this stabilization. ijirss.com A strong, elastic film provides a mechanical barrier against coalescence and can also dampen interfacial fluctuations. researchgate.netnih.gov Furthermore, the Gibbs-Marangoni effect can contribute to stability. If the film between two approaching droplets thins, a localized gradient in interfacial tension is created as surfactant concentration changes, inducing a flow of liquid back into the thinning region and thus opposing film rupture. ijirss.comresearchgate.net
The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is strongly influenced by the properties of the emulsifier, a relationship often described by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase. firp-ula.org This concept is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. Sorbitan esters, including this compound, are relatively hydrophobic ("lipophilic") and have low HLB values. nih.gov This preferential solubility in oil makes them effective at forming and stabilizing W/O emulsions. nih.govthegoodscentscompany.com
Phase inversion, the process where a W/O emulsion flips to an O/W emulsion or vice-versa, can be triggered by changes in formulation or process variables. researchgate.net Factors that can induce inversion include altering the volume fraction of the oil and water phases, changing the temperature, or modifying the surfactant concentration. researchgate.netscientificspectator.com For instance, starting with water and a W/O emulsifier and gradually adding oil might initially form an O/W emulsion that inverts to a stable W/O emulsion once a critical oil volume is reached.
| Concept | Principle | Application to this compound |
|---|---|---|
| Bancroft Rule | The phase in which the emulsifier is more soluble forms the continuous phase of the emulsion. firp-ula.org | This compound is more soluble in oil, thus it promotes the formation of water-in-oil (W/O) emulsions. |
| HLB Value | A scale (Hydrophilic-Lipophilic Balance) that quantifies the degree to which a surfactant is hydrophilic or lipophilic. Low HLB (<9) favors W/O emulsions; high HLB (>11) favors O/W emulsions. | This compound has a low HLB value, classifying it as a W/O emulsifier. nih.gov |
| Phase Inversion | The process by which an emulsion changes from O/W to W/O, or vice versa. researchgate.net | Can be induced by changing the oil-to-water ratio or temperature. Understanding this is crucial for controlling the final emulsion type during processing. researchgate.netscientificspectator.com |
Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, creating a robust mechanical barrier. nih.govbiolinscientific.com While this compound is a molecular surfactant, it can play a significant role in these particulate systems through synergistic or antagonistic interactions with the stabilizing particles. researchgate.net
A lipophilic surfactant like this compound can adsorb onto the surface of hydrophilic particles, modifying their wettability. nih.gov The wettability of a particle, often measured by its contact angle at the three-phase (oil-water-solid) boundary, determines whether it will favor the stabilization of O/W or W/O emulsions. biolinscientific.comnih.gov By altering the surface properties of the particles, this compound can influence the type and stability of the resulting Pickering emulsion.
Mitigation of Coalescence and Flocculation in Disperse Systems
This compound, a nonionic surfactant, plays a critical role in stabilizing disperse systems, such as emulsions, by mitigating the key destabilization processes of flocculation and coalescence. wiley-vch.debiolinscientific.com Flocculation is the process where dispersed droplets aggregate into larger clusters without losing their individual identities, while coalescence is an irreversible process where these droplets merge to form progressively larger ones, ultimately leading to phase separation. biolinscientific.combiolinscientific.com
The primary mechanism by which this compound prevents these phenomena is through the formation of a protective interfacial film at the oil-water interface. taylorandfrancis.com When dispersed in a system, the this compound molecules orient themselves at the interface, with their hydrophilic sorbitan head group facing the aqueous phase and their lipophilic stearic acid tails extending into the oil phase. This adsorption creates a physical and steric barrier that hinders close contact between droplets. taylorandfrancis.com
Flocculation occurs due to van der Waals attractive forces between droplets. wiley-vch.de The adsorbed layer of this compound creates a steric hindrance, a physical repulsion that keeps the droplets at a sufficient distance to weaken these attractive forces, thus preventing them from aggregating. taylorandfrancis.com
Coalescence is prevented by the mechanical strength and elasticity of the interfacial film. biolinscientific.comtaylorandfrancis.com For droplets to merge, the liquid film separating them must thin and rupture. A well-formed film created by this compound and its mixtures can resist this thinning process. The stability of this film is a crucial factor; a rigid and viscoelastic film provides a robust barrier against the fusion of droplets. mdpi.com The use of surfactant mixtures, often combining a more hydrophobic surfactant like this compound with a more hydrophilic one, can lead to denser packing at the interface, enhancing the film's mechanical stability and its ability to prevent coalescence. taylorandfrancis.com
Interfacial Tension Dynamics and Surface Energy Reduction
This compound, like other surfactants, functions by adsorbing at the interface between two immiscible liquids, such as oil and water, and reducing the interfacial tension (IFT). tainstruments.comekb.eg Interfacial tension is a measure of the energy required to create a new unit of interfacial area; a high IFT indicates a strong energetic penalty for mixing the two phases. tainstruments.comstevenabbott.co.uk By lowering this energy barrier, this compound facilitates the formation and stabilization of emulsions. d-nb.info
The process of IFT reduction is dynamic. kruss-scientific.com When a fresh interface is created, the IFT is initially that of the pure liquids. Surfactant molecules, like this compound, then diffuse from the bulk phase and adsorb at the interface. This adsorption process lowers the IFT over time until it reaches an equilibrium value. kruss-scientific.com The rate at which this occurs depends on the surfactant's diffusion and adsorption rates.
Hydrophilic-Lipophilic Balance (HLB) Theory and Experimental Determination for this compound Systems
The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to select surfactants based on their relative affinity for water and oil. utl.ptfirp-ula.org An emulsifier with a low HLB number is more lipophilic (oil-loving) and tends to form water-in-oil (W/O) emulsions, while one with a high HLB number is more hydrophilic (water-loving) and favors the formation of oil-in-water (O/W) emulsions. mdpi.comijsr.net Surfactants with HLB values in the range of 3–6, such as sorbitan esters, are typically used to stabilize W/O emulsions. mdpi.com
This compound is a lipophilic surfactant. Its precise HLB value can vary slightly depending on the source and measurement method, but it is consistently low.
Table 1: Reported HLB Values for Sorbitan Esters
| Compound Name | Common Name/Acronym | HLB Value |
|---|---|---|
| Sorbitan tristearate | Span 65 | 2.1 |
| This compound | Span 60 (often used for monostearate, but distearate is also in this family) | (Typically in the 3-5 range) |
| Sorbitan monostearate | Span 60 | 4.7 |
| Sorbitan monooleate | Span 80 | 4.3 |
| Sorbitan monopalmitate | Span 40 | 6.7 |
Data sourced from multiple references. utl.ptmdpi.comgreengredients.it
Experimental determination of the HLB value for a surfactant like this compound can be a detailed process. utl.pt One common method involves preparing a series of emulsions of a specific oil with blends of the unknown surfactant and a surfactant of a known HLB. The stability of these emulsions is then observed, and the HLB of the blend that provides the most stable emulsion is considered the "required HLB" for that oil, which corresponds to the HLB of the surfactant being tested. ijsr.net Other experimental techniques include measuring interfacial tension against a standard oil or using gas-liquid chromatography. latamjpharm.org For ester-based surfactants, the HLB can also be calculated using Griffin's equation, which relies on analytical data like the saponification number of the ester and the acid number of the fatty acid. utl.ptgreengredients.it
Where:
S = Saponification value of the ester
A = Acid number of the fatty acid
Correlation of HLB with Interfacial Film Properties
The HLB value of a surfactant system is intrinsically linked to the properties of the interfacial film it forms, which in turn dictates emulsion stability. mdpi.comuib.no The effectiveness of an emulsion stabilizer is not just about reducing interfacial tension, but also about forming a resilient film at the droplet interface. taylorandfrancis.com
For low-HLB surfactants like this compound, which are more soluble in the oil phase, the molecules pack at the interface to create a film that promotes the curvature necessary for W/O emulsions. The stability of the emulsion is highly dependent on the physical nature of this film. taylorandfrancis.com Research has shown a correlation between the HLB of surfactant mixtures and the parameters of their monolayers, such as the elasticity modulus. mdpi.comnih.gov A more rigid, cohesive interfacial film, often achieved by blending surfactants, provides a better mechanical barrier to coalescence. taylorandfrancis.commdpi.com For example, using a blend of a low-HLB surfactant (like a sorbitan ester) and a high-HLB surfactant allows for a more condensed and stable interfacial film than either surfactant could form alone. taylorandfrancis.com This enhanced packing can lead to a significant decrease in interfacial tension and a more robust film, leading to a highly stable system. researchgate.net
Predictive Models for HLB Values in Surfactant Mixtures
The HLB of a mixture of two surfactants can be calculated using the following formula:
Where:
= HLB of the surfactant mixture
= Weight fraction of surfactant A in the mixture
= HLB of surfactant A
= Weight fraction of surfactant B in the mixture
= HLB of surfactant B
For example, to create a surfactant blend with a target HLB of 9.0 using Sorbitan monostearate (HLB = 4.7) and Polysorbate 80 (HLB = 15.0), one can calculate the required proportions.
Table 2: Example Calculation of a Surfactant Blend
| Surfactant | HLB Value | Required Weight Fraction | Contribution to Final HLB |
|---|---|---|---|
| Polysorbate 80 (A) | 15.0 | 0.417 (41.7%) | |
| Sorbitan monostearate (B) | 4.7 | 0.583 (58.3%) |
| Total Mixture | 9.0 | 1.0 (100%) | 9.0 |
This algebraic additivity allows formulators to create models to predict the precise blend of emulsifiers needed to stabilize a particular oil phase, reducing the amount of experimental work required. silae.it These models can be represented graphically, showing the linear relationship between the concentration of the components and the resulting HLB of the mixture. silae.it
Applications of Sorbitan Distearate in Advanced Formulation Design and Material Science
Role in Stabilizing Disperse Systems in Food Engineering (Non-Consumption Focus)
In food engineering, the stability and physical properties of disperse systems like emulsions are critical for quality and performance. Sorbitan (B8754009) esters, including sorbitan distearate, are instrumental in controlling these characteristics.
This compound and its related esters play a significant role in modifying the crystalline structure of lipids and stabilizing emulsions, which directly influences the microstructure and texture of formulated food systems. core.ac.ukgoogle.com The ability of fats and oils to crystallize into different forms, a phenomenon known as polymorphism, affects the physical and textural characteristics of the final product. core.ac.uk Emulsifiers like sorbitan esters can modify this crystallization process. atamanchemicals.com
Table 1: Structural Characteristics of Sorbitan Esters This table outlines key structural information for different sorbitan esters, illustrating the variations that influence their function in food systems.
| Compound | Crystal Structure Aspect | Finding | Source(s) |
|---|---|---|---|
| Sorbitan Monoacyl Esters | Chain Length Structure | Exhibits a single chain length structure. | google.com |
| Sorbitan Tristearate | Long-Spacing | About 5 Å shorter than mixed sorbitan mono-distearate, suggesting a more compact structure with the polar group in the middle. | google.com |
| Sorbitan Monostearate | Polymorphism | Regains solidity after heating, which can increase the viscosity of an emulsion due to its specific fatty acid composition. | epo.org |
| Emulsifier Blends (with Sorbitan Monostearate) | Microstructure Impact | Promotes an open microstructure in cheese when used to emulsify canola oil. | dovepress.com |
The primary function of emulsifiers in extending shelf life is to stabilize the product and prevent the separation of immiscible phases, such as oil and water. google.com This stabilization ensures that the product remains homogeneous and maintains its intended texture and quality over time. google.com Emulsifiers achieve this by forming a protective barrier around dispersed droplets, reducing the potential for them to merge and separate (coalescence).
Contributions to Industrial Process Formulations (Non-Clinical/Non-Safety Focus)
The utility of this compound extends to various industrial processes where control over dispersion, compatibility, and rheology is essential.
In polymer science, this compound functions as a valuable dispersant and surfactant, facilitating the creation of homogeneous mixtures of different components within a polymer system. core.ac.ukjustia.com Its role is crucial for ensuring compatibility and uniform distribution of additives, fillers, and other polymers.
During the synthesis of polyolefins like polyethylene (B3416737), specific catalysts such as Ziegler-Natta catalysts are used. The preparation of these catalyst supports can involve creating a fine dispersion of a magnesium chloride ethanolate (B101781) complex in a carrier like kerosene. This compound has been used as the surfactant in this process to create a stable dispersion of molten particles before they are quenched. core.ac.uk This highlights its utility in controlling particle size and distribution in a non-aqueous medium, a fundamental aspect of creating composite materials. Furthermore, this compound is listed as a potential nonionic surfactant in the formulation of curable organic polymer compositions, such as those used for sealants. justia.com Its presence helps in the dispersion of various components within the polymer matrix. justia.com
Table 2: Applications of this compound in Polymer-Related Formulations This table summarizes various industrial applications where this compound aids in dispersion and compatibility.
| Application Area | Specific Use | Function of this compound | Source(s) |
|---|---|---|---|
| Catalyst Preparation | Dispersion of magnesium chloride ethanolate for Ziegler-Natta catalyst supports. | Acts as a surfactant to create a fine, stable dispersion of molten complex in kerosene. | core.ac.uk |
| Curable Sealants | Formulation of one-component curable sealant compositions. | Included as a nonionic surfactant to aid in the dispersion of formulation components. | justia.com |
| Urethane Coatings | Preparation of urethane-based polymer emulsions for coatings. | Used as a surfactant/reactant to create stable polymer dispersions. | google.com |
| Fabric Softeners | Dispersing cationic polymers in concentrated liquid fabric softeners. | Improves the dispersibility of the polymer components in the aqueous base. | |
In the paint and coatings industry, achieving a stable dispersion of pigments and controlling the flow properties (rheology) of the formulation are critical for performance. Sorbitan esters, including this compound, are used as dispersants and grinding aids. epo.org They facilitate the wetting of pigment particles and prevent them from re-agglomerating, which is essential for maximizing color strength and opacity. epo.org
Table 3: Functions of Dispersants like Sorbitan Esters in Paint and Coating Systems
| Function | Description | Source(s) |
|---|---|---|
| Pigment Wetting | Lowers the interfacial tension between the pigment surface and the liquid medium, allowing the medium to displace air from the pigment surface. | |
| Dispersion/Grinding Aid | Facilitates the mechanical process of breaking down pigment agglomerates into finer particles. | epo.org |
| Stabilization | Adsorbs onto the surface of the pigment particles to prevent them from clumping back together (flocculation or re-agglomeration). | epo.org |
| Rheology Modification | Influences the viscosity and flow behavior of the paint, affecting properties like anti-settling, sag (B610663) resistance, and leveling. |
| Color Development | Maximizes pigment opacity and color strength by ensuring a fine and stable dispersion, which increases the pigment's surface area. | epo.org |
This compound is utilized as a non-ionic surfactant in agricultural formulations to improve the effectiveness of pesticides. atamanchemicals.com Such surfactants, also known as adjuvants, are critical components that enhance the physical delivery of the active ingredient to the target pest or plant.
The primary role of a surfactant in a pesticide spray is to reduce the surface tension of the water-based solution. This prevents spray droplets from beading up and rolling off plant leaves, instead allowing them to spread out and cover a larger surface area. This improved coverage and retention ensures that the active ingredient makes better contact with the target. This compound is specifically identified as a suitable surfactant for use in pesticide compositions. atamanchemicals.com It is particularly important in oil dispersion (OD) formulations, where a solid active ingredient is suspended in an oil carrier. In this case, an emulsifier like this compound is essential to allow the oil-based formulation to form a stable emulsion when diluted with water in a spray tank, ensuring uniform application.
Table 4: Benefits of Surfactants in Agricultural Formulations
| Benefit | Mechanism | Source(s) |
|---|---|---|
| Improved Efficacy | Enhances the delivery and contact of the active ingredient with the target organism. | |
| Enhanced Spreading | Reduces the surface tension of spray droplets, allowing them to spread evenly over the leaf surface. | |
| Increased Retention | Improves the adhesion of the spray to the plant surface, reducing runoff. | |
| Better Coverage | A wider spread of the spray solution ensures more of the target area is treated. |
| Formulation Stability | Acts as an emulsifier in formulations like Oil Dispersions (OD) to ensure proper mixing with water. | |
Functionality in Cosmetic Science Formulations (Non-Safety Focus)
This compound, a diester of stearic acid and sorbitol-derived hexitol (B1215160) anhydrides, is a versatile nonionic surfactant widely employed in the cosmetic industry. ontosight.aicir-safety.org Its primary functions revolve around its ability to act as an emulsifying and stabilizing agent, contributing significantly to the physical characteristics and performance of a wide array of personal care products. ontosight.aispecialchem.com
Emulsion and Suspension Stability in Topical Systems
This compound is a key ingredient for creating and maintaining the stability of emulsions, which are mixtures of otherwise immiscible liquids like oil and water. cosmileeurope.eu In cosmetic formulations such as creams and lotions, it functions as an emulsifier, reducing the interfacial tension between the oil and water phases. cosmileeurope.euatamanchemicals.com This action facilitates the formation of finely dispersed and stable emulsions, preventing the separation of ingredients and ensuring a homogeneous and consistent product texture over time. specialchem.comatamanchemicals.com Its lipophilic nature, stemming from the two stearic acid chains, makes it particularly effective in water-in-oil (W/O) emulsions. ontosight.aigoogle.com
The stabilizing properties of this compound are crucial for the shelf-life and efficacy of topical systems. specialchem.com By preventing phase separation, it ensures that active ingredients are evenly distributed throughout the product, which is vital for consistent application and performance. atamanchemicals.com This stability is maintained across a range of pH levels, making it a robust choice for various cosmetic formulations. cir-safety.org
Control of Microstructure and Sensory Attributes in Cosmetic Products
Beyond its primary role in stabilization, this compound significantly influences the microstructure of cosmetic emulsions, which in turn dictates their sensory attributes. ontosight.ai As a thickening and texture-enhancing agent, it contributes to the desired viscosity and consistency of creams, lotions, and balms. ontosight.ai The waxy nature of this compound imparts a soft and velvety feel to skincare products, enhancing the consumer's tactile experience. atamanchemicals.com
The specific arrangement of oil and water droplets, stabilized by this compound, affects how a product spreads on the skin and its subsequent feel. tiiips.com Research on various emollients has shown a direct correlation between the rheological properties of an emulsion and its sensory perception, such as firmness, stickiness, and spreadability. mdpi.com By controlling the emulsion's microstructure, formulators can fine-tune these sensory characteristics to create products with specific textures, from light and quick-absorbing lotions to rich and occlusive creams. specialchem.comnih.gov
Development of Nanostructured Delivery Systems (Non-Drug Specific)
This compound is also a valuable component in the fabrication of advanced nanostructured delivery systems, which are utilized to encapsulate and transport various compounds.
Formation and Stabilization of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are innovative delivery systems with applications in both pharmaceuticals and cosmetics. mdpi.comnih.gov SLNs are composed of solid lipids, while NLCs are a second generation that incorporates a blend of solid and liquid lipids, creating a less-ordered crystalline structure. nih.govtandfonline.comsemanticscholar.org This imperfect matrix in NLCs offers advantages such as higher encapsulation efficiency and reduced expulsion of the active compound during storage. tandfonline.comsemanticscholar.orgmdpi.com
This compound can be employed as a lipid component or a stabilizer in the formulation of these nanoparticles. nih.goveuraass.com The choice of lipids and surfactants is critical in determining the physicochemical properties of SLNs and NLCs, including particle size, stability, and load capacity. mdpi.comresearchgate.net As a surfactant, this compound helps to stabilize the lipid nanoparticles in the aqueous dispersion, preventing aggregation. nih.govresearchgate.net The type and concentration of the surfactant have been shown to significantly influence the particle size and stability of the resulting nanoparticles. nih.gov
Table 1: Influence of Surfactant Type on Nanoparticle Properties
| Surfactant | Effect on Particle Size | Observations |
| Tween® 80 | Larger particle size compared to Pluronic® F68 in some SLN formulations. nih.gov | Often used as an efficient emulsifier for stabilizing lipid nanoparticles. researchgate.net |
| Pluronic® F68 | Smaller particle size compared to Tween® 80 in some SLN formulations. nih.gov | Did not allow for microemulsion formation in one NLC study. tandfonline.com |
| Gelucire® 44/14 | Resulted in a marked reduction in particle size for both SLNs and NLCs. nih.gov | Improved entrapment efficiency and drug release rate. nih.gov |
Vesicle Formation and Membrane Properties at the Molecular Scale
Sorbitan esters, including this compound, can participate in the formation of vesicles, which are microscopic sacs enclosed by a lipid bilayer. google.comgoogle.com These vesicles can encapsulate substances and are used in various delivery systems. google.com The formation and properties of these vesicles are influenced by the packing parameter of the amphiphilic molecules involved. google.com The packing parameter relates to the shape of the surfactant molecule and determines whether it will form spherical or other shaped vesicles. google.com
The inclusion of sorbitan esters in a lipid bilayer can modulate the membrane's properties. google.com For instance, in transfersomes, a type of deformable vesicle, single-chain surfactants can increase the flexibility and permeability of the lipid bilayer. uq.edu.au The interaction of surfactants with the lipid matrix at a molecular level is crucial for the stability and functionality of these vesicular systems. nih.gov Differential scanning calorimetry (DSC) is a technique used to study the phase transitions of these vesicles, providing insights into their thermal stability and membrane fluidity. google.com
Advanced Characterization Methodologies for Sorbitan Distearate and Its Interfacial Behavior
Spectroscopic Techniques for Molecular and Interfacial Analysis
Spectroscopic methods are invaluable for probing the molecular characteristics of sorbitan (B8754009) distearate and its interactions within various systems. dokumen.pubwhiterose.ac.uk
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that offer detailed information about the molecular structure and conformational state of sorbitan distearate. mdpi.comedinst.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, while Raman spectroscopy analyzes the inelastic scattering of light, providing insights into changes in polarizability. whiterose.ac.ukmdpi.comedinst.com
The conformational order of the alkyl chains in sorbitan esters can be investigated by analyzing specific spectral regions. For instance, the ratio of trans to gauche conformers in the hydrocarbon chains can be quantified, which is crucial for understanding the packing and phase behavior of the surfactant. whiterose.ac.uk While both techniques can provide this information, Raman spectroscopy is particularly sensitive to the C-H bonds in the hydrophobic tail and is less affected by water, making it well-suited for studying surfactant solutions. whiterose.ac.uk The combination of both techniques offers a more complete characterization of the sample. mdpi.comedinst.com
Key Findings from Spectroscopic Analysis:
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| FTIR Spectroscopy | Molecular vibrations, chemical bonds, functional groups. mdpi.com | Elucidates the presence of ester and hydroxyl groups and provides information on hydrogen bonding interactions. |
| Raman Spectroscopy | Molecular vibrations, changes in polarizability. whiterose.ac.ukmdpi.com | Particularly useful for studying the conformational order (trans/gauche ratio) of the stearate (B1226849) chains. whiterose.ac.uk |
Detailed analysis of the vibrational spectra can reveal how factors like temperature, concentration, and the presence of other components influence the molecular conformation of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular structure, dynamics, and interactions of this compound in various environments. bruker.comnih.gov It provides information at the atomic level by probing the magnetic properties of atomic nuclei. bruker.com
Solid-state NMR (ssNMR) is particularly useful for studying the molecular mobility of this compound in condensed phases like gels and crystalline structures. bruker.com Techniques such as Magic Angle Spinning (MAS) can be employed to obtain high-resolution spectra for solid samples. bruker.com By analyzing NMR relaxation times, it is possible to probe the mobility of different parts of the this compound molecule, such as the sorbitan headgroup and the stearate tails. researchgate.net
In solution, NMR can be used to study the interactions between this compound and other molecules, such as proteins or drugs. mdpi.comnih.gov Saturation Transfer Difference (STD) NMR, for example, can identify which parts of the this compound molecule are in close contact with another molecule. nih.gov This is crucial for understanding its role as a stabilizer in complex formulations. Studies have shown that NMR can differentiate between sorbitan-based surfactants and their phospholipid counterparts in vesicular systems, highlighting differences in molecular mobility at the interface. nih.gov
Applications of NMR in this compound Characterization:
| NMR Technique | Application | Insights Gained |
| Solid-State NMR (ssNMR) | Analysis of crystalline and amorphous phases. bruker.com | Provides information on molecular packing and mobility in solid dispersions. |
| Solution NMR | Studying interactions in solution. mdpi.com | Elucidates binding sites and interaction dynamics with other components. |
| Relaxation Time Analysis | Probing molecular dynamics. researchgate.net | Differentiates the mobility of the headgroup versus the alkyl chains. |
| STD NMR | Mapping binding epitopes. nih.gov | Identifies specific molecular interactions in complex systems. |
Microscopic and Imaging Techniques for System Morphology
Microscopic techniques are essential for visualizing the macroscopic and microscopic structures of systems containing this compound, providing a direct view of its role in stabilizing emulsions and dispersions. jeolusa.com
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical microscopy technique used to obtain high-resolution, three-dimensional images of thick specimens. consistence.nlpagepressjournals.org It is particularly effective for studying the structure of emulsions stabilized by this compound. consistence.nl By using fluorescent dyes to label different phases (e.g., oil and water) or components, CLSM allows for the visualization of the distribution of these phases and the location of the emulsifier at the oil-water interface. mdpi.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to characterize the morphology and structure of materials at the nanoscale. researchgate.netnanoparticleanalyzer.com They are the gold standard for analyzing the size, shape, and surface characteristics of particles in dispersions stabilized by this compound. jeolusa.com
Comparison of SEM and TEM for Particle Analysis:
| Technique | Principle | Information Provided | Resolution |
| SEM | Scans surface with an electron beam. researchgate.net | Surface topography, morphology, particle size distribution. measurlabs.com | 0.5 to 4 nm. researchgate.net |
| TEM | Transmits electrons through the sample. researchgate.net | Internal structure, particle size, shape, and crystallinity. researchgate.netmdpi.com | Up to 0.1 nm. researchgate.net |
Brewster Angle Microscopy (BAM) is a non-invasive imaging technique used to visualize monomolecular layers, or monolayers, at interfaces, typically the air-water interface. nanoscience.combiolinscientific.com It is based on the principle of the Brewster angle, where p-polarized light incident on a pure interface at a specific angle is not reflected. biolinscientific.comparksystems.com When a monolayer of an amphiphilic substance like this compound is present, it changes the local refractive index, leading to light reflection and allowing the film to be visualized. parksystems.combiolinscientific.com
BAM provides valuable information on the homogeneity, phase behavior, and morphology of this compound films at the interface. nanoscience.com It allows for real-time observation of the film structure as a function of surface pressure or time, revealing details about domain formation, packing, and phase transitions. nanoscience.combiolinscientific.com This technique is particularly useful for studying the properties of Langmuir films and can help in optimizing conditions for Langmuir-Blodgett depositions. biolinscientific.com
Rheological Characterization of this compound-Stabilized Systemsscribd.com
The stability and texture of emulsions and suspensions are critically dependent on their rheological properties. For systems stabilized by this compound, rheological characterization provides invaluable insight into the structure and interactions at both the interface and in the bulk material. This involves studying the response of the material to applied forces, which governs everything from long-term stability to sensory perception. scribd.commalvernpanalytical.com
Interfacial Rheology: Shear and Dilatational Moduli
Interfacial rheology is the study of the rheological properties at the boundary between two immiscible phases, such as oil and water. srce.hr These properties are crucial in systems with large interfacial areas like emulsions and foams. srce.hr The behavior of the interfacial film formed by this compound dictates the system's ability to withstand deformations without rupturing. Two primary types of deformation are analyzed: shear and dilatation. mdpi.com
Interfacial Shear Rheology : This technique probes the resistance of the interface to tangential stress, where the interfacial area remains constant. mdpi.com It is characterized by the interfacial shear modulus (G) and is linked to the long-term stability of dispersions. srce.hrmdpi.com Studies on closely related molecules, such as sorbitan tristearate, reveal that the interfacial films are both viscoelastic and brittle. nih.gov This means they exhibit both liquid-like (viscous) and solid-like (elastic) properties but can fracture at small deformations. nih.gov The response can be described using a generalized Maxwell model, indicating complex relaxation mechanisms within the interfacial layer. nih.gov
Interfacial Dilatational Rheology : This method measures the interface's resistance to changes in its surface area, such as expansion or compression. mdpi.comasau.ru The key parameter is the dilatational modulus (E), which provides information about short-term stability and is particularly relevant for processes like emulsification where a large increase in surface area occurs. srce.hrscribd.com For sorbitan tristearate layers, the dilatational behavior is found to be predominantly elastic. nih.gov This elastic response is a manifestation of the Gibbs-Marangoni effect, where gradients in interfacial tension resist the deformation. mdpi.com
The combination of shear and dilatational rheology provides a comprehensive understanding of the interfacial film's mechanical properties, revealing a complex behavior that is essential for stabilizing emulsions. nih.gov
Bulk Rheology of Emulsions and Suspensionsscribd.com
Bulk rheology examines the flow properties of the entire emulsion or suspension. scribd.com These properties are critical for product development, processing, and performance, from ensuring easy removal from a container to the desired texture and stability. scribd.com Emulsions and suspensions stabilized by surfactants like this compound typically exhibit non-Newtonian behavior. crimsonpublishers.comresearchgate.net
A common characteristic of these systems is shear-thinning (or pseudoplastic) behavior, where the viscosity of the emulsion decreases as the applied shear rate increases. malvernpanalytical.comcrimsonpublishers.com This is advantageous for many applications; the product is thick and stable at rest (low shear) but flows easily when poured or spread (high shear). scribd.com
Concentration of the Dispersed Phase : As the volume fraction of the dispersed phase (e.g., oil droplets in an o/w emulsion) increases, the viscosity of the system rises significantly. malvernpanalytical.com The particles or droplets are packed more closely, increasing resistance to flow. uq.edu.au
Droplet/Particle Size Distribution : Systems with smaller and more uniform droplets tend to be more viscous and stable. crimsonpublishers.com The particle size distribution is a valuable indicator of quality and performance. crimsonpublishers.com
Surfactant Concentration : The amount of this compound used can influence droplet flocculation and interaction, thereby affecting the bulk viscosity. scribd.com
Deformability of Dispersed Particles : In concentrated systems, the deformability of the droplets can influence the bulk modulus and apparent viscosity of the suspension. uq.edu.au
| Factor | Influence on Bulk Rheology | Typical Observation |
|---|---|---|
| Dispersed Phase Concentration | Higher concentration leads to increased particle interactions and packing. | Significant increase in viscosity. malvernpanalytical.com |
| Droplet/Particle Size | Smaller, more uniform droplets create a larger interfacial area and stronger network. | Higher viscosity and improved stability. crimsonpublishers.com |
| Shear Rate | Alignment of droplets and breakdown of flocs under shear. | Shear-thinning (pseudoplastic) behavior. crimsonpublishers.com |
| Surfactant (this compound) | Mediates droplet interactions and interfacial properties. | Affects flocculation and overall system viscosity. scribd.com |
Light Scattering and Particle Sizing Techniques for Dispersion Analysisavestia.com
Analyzing the size distribution of droplets or particles in a dispersion is fundamental to understanding its stability and performance. Light scattering techniques are powerful, non-invasive methods for this purpose.
Dynamic Light Scattering (DLS) for Droplet/Particle Size Distributionavestia.com
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size of submicron particles dispersed in a liquid. usp.organton-paar.com It is particularly well-suited for analyzing emulsions, suspensions, and liposome (B1194612) formulations stabilized by surfactants like this compound. usp.orgepo.org
The principle of DLS is based on the Brownian motion of particles in a fluid. anton-paar.com When a laser beam illuminates the particles, the light they scatter fluctuates in intensity over time. usp.org Smaller particles move more rapidly due to random collisions with solvent molecules, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. usp.organton-paar.com
A DLS instrument measures these time-dependent fluctuations and analyzes them using a digital correlator. usp.org The resulting data are used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d.H) of the particles is then determined using the Stokes-Einstein equation:
d.H = kT / (3πηD)
Where:
k is the Boltzmann constant.
T is the absolute temperature.
η is the viscosity of the dispersing medium. usp.org
DLS provides the average hydrodynamic size and an index of the broadness of the size distribution (polydispersity index or PDI). usp.org It is a crucial tool for quality control and stability assessment of this compound-stabilized dispersions. scribd.com
Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysisavestia.com
The fundamental principle of SAXS involves measuring the elastic scattering of X-rays by a sample at very small angles (typically < 5°). anton-paar.com The scattering pattern arises from spatial variations in electron density within the material. avestia.com For an emulsion, this could be the contrast between the oil core, the surfactant layer, and the aqueous continuous phase. avestia.com
Analysis of the SAXS data can reveal:
The shape and size of scattering objects (e.g., spherical or cylindrical micelles).
The thickness of interfacial layers.
The characteristic distances in ordered or semi-ordered systems, such as the lamellar spacing in liquid crystalline phases. rsc.org
For example, the presence of distinct Bragg peaks in a SAXS pattern would indicate a nanostructured material with repeating units, which could be formed by the self-assembly of this compound. rsc.orggoogleapis.com By fitting the scattering data to various structural models, a detailed picture of the nanoscale organization of the system can be constructed, offering insights that complement other characterization techniques. arxiv.org
Chromatographic Techniques for Compositional Analysis of Esters
Commercial this compound is not a single, pure compound. It is a complex mixture resulting from the esterification of sorbitol and its anhydrides (like sorbitan and isosorbide) with stearic acid. dss.go.th The final product contains a distribution of mono-, di-, and tri-esters, as well as unreacted polyols and fatty acids. kemdikbud.go.idresearchgate.net Chromatographic techniques are essential for separating and quantifying these components to ensure quality and functionality. kemdikbud.go.id
Several chromatographic methods are employed for the analysis of sorbitan esters:
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC using a C18 column is a common method for separating sorbitan ester fractions. researchgate.net An improved HPLC method can separate sorbitan mono-, di-, tri-, and even tetraester fractions. researchgate.net However, developing a robust and repeatable HPLC method can be challenging due to the complexity of the mixture. worktribe.com
High-Temperature Gas Chromatography (HT-GC) : HT-GC has proven successful for characterizing sorbitan esters. worktribe.com Using optimized conditions with high final oven temperatures (e.g., 380°C), it is possible to separate and identify various mono-ester species and distinguish them from di- and tri-esters. worktribe.com However, for longer fatty acid chains like stearic acid, the elution of higher-order esters (e.g., triesters) can be limited. worktribe.com
Gel Permeation Chromatography (GPC) : GPC, also known as size-exclusion chromatography, separates molecules based on their size in solution. This technique has been successfully adapted for the analysis of sorbitan esters. A proposed USP monograph for the related sorbitan monostearate utilizes a GPC method with a refractive index (RI) detector. waters.com This method is designed to quantify the relative amounts of sorbitan monoester, diesters, and tri-/higher esters, providing a comprehensive compositional profile. waters.com
Theoretical and Computational Modeling of Sorbitan Distearate Behavior
Molecular Dynamics Simulations of Sorbitan (B8754009) Distearate at Interfaces
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. While specific MD simulation studies exclusively focused on sorbitan distearate are not abundant in publicly available literature, the behavior of closely related sorbitan esters, such as sorbitan monooleate (Span 80), at interfaces has been investigated. These studies provide a valuable framework for understanding the probable behavior of this compound.
At an oil/water interface, this compound molecules are expected to orient themselves to minimize the free energy of the system. The hydrophilic sorbitan head group will preferentially reside in the aqueous phase, while the two hydrophobic stearic acid tails will extend into the oil phase. This orientation reduces the interfacial tension between the two immiscible liquids.
General MD simulations of surfactants at oil/water interfaces reveal that the adsorption process is dynamic, involving the diffusion of surfactant molecules from the bulk phase to the interface, followed by their arrangement into a stable monolayer. mdpi.comnih.gov The efficiency of this process is crucial for the emulsification process.
Table 1: Postulated Conformational States of this compound at an Oil/Water Interface
| Conformational State | Description | Predicted Impact on Emulsion Stability |
| Extended Conformation | The two stearate (B1226849) tails are fully extended into the oil phase, maximizing van der Waals interactions. | High, due to strong anchoring in the oil phase and significant reduction in interfacial tension. |
| Bent or "U-shaped" Conformation | The stearate tails are bent, potentially due to interfacial crowding or interactions with other surfactant molecules. | May allow for denser packing at the interface, contributing to a more rigid and stable interfacial film. |
| Interdigitated Conformation | The stearate tails of adjacent this compound molecules interlock. | Could lead to a highly cohesive and stable interfacial layer, preventing droplet coalescence. |
This table is based on theoretical considerations and findings from simulations of similar surfactants, as direct simulation data for this compound is limited.
The behavior of this compound at an interface is significantly influenced by its interactions with the surrounding solvent molecules (water and oil) and other components in the formulation.
Interaction with Water: The hydrophilic sorbitan head group forms hydrogen bonds with water molecules. MD simulations of similar nonionic surfactants have shown that the extent and nature of this hydration layer are critical for the stability of the emulsion. mdpi.com A well-hydrated head group provides a steric barrier that helps prevent the close approach and coalescence of oil droplets.
Interaction with Oil: The long, saturated stearic acid tails of this compound exhibit strong van der Waals interactions with the nonpolar molecules of the oil phase. This strong interaction ensures that the surfactant is firmly anchored at the interface, which is essential for long-term emulsion stability.
Coarse-Grained Modeling for Macroscopic System Behavior
While all-atom MD simulations provide detailed insights, they are computationally expensive and are often limited to small systems and short timescales. Coarse-grained (CG) modeling offers a way to overcome these limitations by representing groups of atoms as single "beads". rsc.orgresearchgate.netnih.gov This simplification reduces the number of degrees of freedom in the system, allowing for the simulation of larger systems over longer timescales, which is necessary to study macroscopic phenomena like micelle formation and emulsion stability.
The MARTINI force field is a widely used CG model that has been successfully applied to a variety of biomolecular and soft matter systems, including nonionic surfactants. ua.ptacs.orgacs.org CG models for sorbitan derivatives, such as polysorbates, have been developed using the MARTINI framework. acs.org A similar approach could be used to develop a CG model for this compound. Such a model would represent the sorbitan head and the two stearate tails with a set of interconnected beads, each with specific interaction parameters.
These CG simulations can be used to predict various macroscopic properties, including:
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules start to form micelles in the bulk phase.
Micelle Morphology: The shape and size of the micelles (e.g., spherical, cylindrical).
Phase Behavior: The formation of different liquid crystalline phases at higher surfactant concentrations.
Emulsion Droplet Stability: The tendency of emulsion droplets to coalesce or remain stable over time.
Table 2: Comparison of All-Atom and Coarse-Grained Modeling Approaches
| Feature | All-Atom Molecular Dynamics | Coarse-Grained Modeling |
| Level of Detail | High, explicit representation of all atoms. | Low, groups of atoms are represented by single beads. |
| Computational Cost | High | Low |
| Accessible Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |
| Accessible System Size | Small (thousands to hundreds of thousands of atoms) | Large (millions of beads) |
| Typical Applications | Detailed study of molecular conformations, interactions, and short-time dynamics. | Study of self-assembly, phase behavior, and other large-scale phenomena. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Emulsifying Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as emulsifying capacity. uq.edu.au These models are based on the principle that the structure of a molecule determines its properties.
For surfactants, QSAR models can be developed to predict properties like critical micelle concentration (CMC), surface tension reduction, and emulsifying efficiency based on a set of molecular descriptors. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecule and can represent various aspects of its physicochemical properties, such as:
Topological descriptors: Based on the connectivity of atoms in the molecule.
Geometrical descriptors: Related to the 3D shape and size of the molecule.
Electronic descriptors: Describing the distribution of electrons in the molecule (e.g., dipole moment, partial charges).
Hydrophobic/Hydrophilic descriptors: Quantifying the balance between the hydrophobic and hydrophilic parts of the molecule (e.g., logP).
Thermodynamic Modeling of Polymer-Surfactant Interactions
This compound is often used in formulations that also contain polymers. The interaction between surfactants and polymers can significantly affect the properties of the final product, such as viscosity and stability. mdpi.com Thermodynamic models can be used to describe and predict these interactions.
The interaction between a nonionic surfactant like this compound and a polymer is typically driven by hydrophobic interactions. mdpi.com The surfactant molecules can adsorb onto the polymer chain, forming micelle-like aggregates. This process is often cooperative, meaning that once a few surfactant molecules have bound to the polymer, it becomes more favorable for additional surfactant molecules to bind nearby.
Thermodynamic models for polymer-surfactant interactions often consider the following factors:
Critical Aggregation Concentration (CAC): The concentration at which the surfactant starts to bind to the polymer. The CAC is typically lower than the CMC of the surfactant in the absence of the polymer. mdpi.com
Binding Isotherms: These describe the amount of surfactant bound to the polymer as a function of the free surfactant concentration in the solution.
Thermodynamic Parameters: The Gibbs free energy, enthalpy, and entropy of binding can be determined from experimental data (e.g., using isothermal titration calorimetry) and used to understand the driving forces of the interaction. nih.gov
While specific thermodynamic models for the this compound-polymer system are not widely published, general models for nonionic surfactant-polymer interactions can be applied. researchgate.netacs.org These models can help in the rational design of formulations containing both this compound and polymers to achieve desired properties. For instance, understanding these interactions is crucial in the formulation of creams and lotions where both emulsifiers and thickening polymers are present.
Environmental Aspects and Sustainable Practices for Sorbitan Distearate
Biodegradation Pathways and Mechanisms in Various Environmental Compartments
Sorbitan (B8754009) distearate, a non-ionic surfactant, is recognized for its ready biodegradability in various environmental compartments. europa.eukao.com This characteristic is largely attributed to its structure, which consists of a sorbitan core esterified with stearic acid, both of which are derived from natural sources. shreechem.inmatangiindustries.com The degradation process primarily involves the microbial breakdown of the ester bonds and the subsequent metabolism of the resulting sorbitan and stearic acid molecules.
In aquatic and soil environments, microorganisms play a crucial role in the biodegradation of sorbitan distearate. The initial step in the degradation pathway is the enzymatic hydrolysis of the ester linkages, which releases the sorbitan and stearic acid components. This process is facilitated by lipase (B570770) enzymes produced by a wide range of bacteria and fungi. Once cleaved, both sorbitan and stearic acid are readily utilized by microorganisms as carbon and energy sources.
The biodegradation of the fatty acid component, stearic acid, proceeds through the well-established β-oxidation pathway, leading to the formation of acetyl-CoA, which then enters the citric acid cycle. The sorbitan moiety, a sugar alcohol, is also metabolized through common metabolic pathways. Studies on related sorbitan esters have shown that the fatty acid hydrophobic chain is preferentially degraded, leading to a more hydrophilic molecule. researchgate.net
Lifecycle Assessment Methodologies for this compound Production and Use
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. For this compound, a cradle-to-gate LCA would typically assess the environmental burdens from the sourcing of raw materials to the final production of the compound.
The production of this compound begins with the sourcing of its primary raw materials: sorbitol and stearic acid. Sorbitol is typically produced from the hydrogenation of glucose, which is often derived from corn or other plant-based starches. specialchem.com The environmental impacts associated with sorbitol production include energy consumption, water usage, and waste generation. essfeed.com Stearic acid is a fatty acid commonly obtained from animal fats or vegetable oils, such as palm oil or soybean oil. specialchem.comatamanchemicals.com The cultivation and processing of these oils can have significant environmental footprints, including land use change and greenhouse gas emissions. pmarketresearch.com
The manufacturing process for this compound involves the esterification of sorbitol with stearic acid. atamanchemicals.commarketresearchfuture.commdpi.com This chemical reaction is typically carried out at elevated temperatures and may use a catalyst. atamanchemicals.com The key environmental considerations in this stage are energy consumption for heating and purification steps, as well as the management of any byproducts or waste streams. atamanchemicals.com
The use phase of this compound in various products, such as cosmetics and food, also has environmental implications, primarily related to its release into wastewater systems after use. kao.com However, due to its ready biodegradability, the impact during this phase is generally considered to be low. europa.eukao.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be aligned with several principles of green chemistry to enhance its environmental profile. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Renewable Feedstocks: The production of this compound inherently utilizes renewable raw materials. Sorbitol is derived from plant-based glucose, and stearic acid can be sourced from vegetable oils. matangiindustries.compmarketresearch.com This reliance on bio-based feedstocks is a key advantage from a green chemistry perspective, as it reduces dependence on fossil fuels. matangiindustries.com The increasing demand for sustainable ingredients is driving the use of plant-based and biodegradable raw materials in the production of sorbitan esters. marketresearchintellect.com
Catalysis: The traditional esterification process for producing this compound often employs acid catalysts. atamanchemicals.com Green chemistry principles encourage the use of more benign and efficient catalytic methods. Research into enzymatic catalysis for the synthesis of sorbitan esters represents a significant advancement in this area. Lipases, for example, can catalyze the esterification reaction under milder conditions, often with higher selectivity and reduced byproduct formation compared to conventional chemical catalysts. This enzymatic approach can lead to a more energy-efficient and environmentally friendly process.
Atom Economy and Waste Reduction: The esterification reaction to form this compound produces water as the primary byproduct. atamanchemicals.com Optimizing the reaction conditions to maximize the conversion of reactants to the desired product is crucial for improving atom economy. Process intensification techniques, such as continuous flow reactors, can enhance efficiency and reduce waste compared to traditional batch processing. pmarketresearch.com
By embracing these green chemistry principles, the production of this compound can be made more sustainable, further enhancing its appeal as an environmentally friendly surfactant. marketresearchintellect.com
Eco-toxicological Assessment Methodologies (Focus on academic methods, not specific results)
The ecotoxicological assessment of chemicals like this compound aims to determine their potential adverse effects on various organisms in the environment. witpress.comerasm.org A range of standardized laboratory tests are employed to evaluate the acute and chronic toxicity of surfactants to aquatic and terrestrial life. erasm.org
Aquatic Toxicity Testing: For aquatic environments, ecotoxicity is commonly assessed using representative organisms from different trophic levels. witpress.com Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.
Fish Acute Toxicity Test (e.g., OECD 203): This test evaluates the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours. chalmers.se
Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration of a substance that causes 50% of the daphnids (small crustaceans) to become immobilized (EC50) after a 48-hour exposure. witpress.comchalmers.se
Alga, Growth Inhibition Test (e.g., OECD 201): This test measures the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50). witpress.comchalmers.se
For surfactants, which can be difficult to test due to their surface-active properties, modified test protocols may be necessary. erasm.org Chronic toxicity tests, which assess effects over a longer portion of an organism's life cycle, are also important for a comprehensive risk assessment. erasm.org
Bioluminescence Inhibition Assays: Rapid screening methods for toxicity often utilize bioluminescent bacteria, such as Vibrio fischeri. witpress.comresearchgate.net Tests like Microtox® measure the reduction in light output from the bacteria upon exposure to a toxic substance. witpress.comresearchgate.net The concentration causing a 50% reduction in light emission (EC50) is determined. researchgate.net
Sediment and Soil Toxicity Testing: Given that some surfactants may partition to sediment or soil, tests on organisms living in these compartments are also relevant. europa.euerasm.org These tests can involve organisms like earthworms or sediment-dwelling invertebrates. europa.eu
Biodegradability and Bioaccumulation Potential: In addition to toxicity tests, the environmental risk assessment of this compound includes evaluating its biodegradability and potential for bioaccumulation. kao.com Ready biodegradability tests (e.g., OECD 301 series) assess the potential for a substance to be rapidly and completely broken down by microorganisms. europa.eu The octanol-water partition coefficient (Kow) is often used as an indicator of a substance's potential to bioaccumulate in organisms. kao.comerasm.org
Interactive Data Table: Key Parameters in Ecotoxicological Assessment
| Test Type | Organism(s) | Endpoint | Typical Duration | OECD Guideline (Example) |
| Acute Fish Toxicity | Rainbow trout, Zebrafish | LC50 (Lethal Concentration, 50%) | 96 hours | OECD 203 |
| Acute Daphnia Immobilisation | Daphnia magna | EC50 (Effective Concentration, 50%) | 48 hours | OECD 202 |
| Algal Growth Inhibition | Pseudokirchneriella subcapitata | EC50 (Effective Concentration, 50%) | 72 hours | OECD 201 |
| Ready Biodegradability | Microorganisms | % Degradation (CO2 evolution or O2 consumption) | 28 days | OECD 301 |
| Bioluminescence Inhibition | Vibrio fischeri | EC50 (Effective Concentration, 50%) | 5-30 minutes | N/A |
Emerging Research Frontiers and Future Directions for Sorbitan Distearate Studies
Integration in Smart and Responsive Materials for Controlled Release (Non-Drug Specific)
A significant area of emerging research is the incorporation of sorbitan (B8754009) distearate into "smart" or "stimuli-responsive" materials. These materials are designed to change their properties in response to external triggers, such as the presence of other chemicals, pH changes, or temperature shifts, allowing for the controlled release of non-active ingredients like fragrances, conditioning agents, or visual effect particles.
One promising development is the use of sorbitan distearate in surfactant-responsive, emulsion-polymerized micro-gels. kao.com These are cross-linked polymer networks that can be activated or triggered by the introduction of a surfactant. In their unactivated state, the micro-gels may be dispersed in a liquid. Upon exposure to a surfactant like this compound, the micro-gel particles can swell, forming a jammed network that significantly alters the system's rheological properties. kao.com This mechanism allows for the creation of formulations that can suspend particles or encapsulate substances like perfumes and release them or change the product's texture upon application or dilution. kao.com
These systems offer the ability to formulate products that remain stable over a wide pH range and can suspend insoluble materials, releasing them only when triggered. kao.com This functionality is being explored for applications requiring the controlled delivery of visual or sensory agents without relying on pharmaceutical-style release mechanisms.
Synergistic Effects with Co-Surfactants, Polymers, and Biomacromolecules
The performance of this compound is often significantly enhanced when used in combination with other surface-active agents, polymers, and biomacromolecules. This synergy is a key focus of current research, aiming to create more stable, effective, and functionally complex systems.
Sorbitan esters are frequently combined with other non-ionic surfactants, such as ethoxylated sorbitan esters (polysorbates) or those with saccharide groups, as well as anionic and cationic surfactants, to achieve a desired Hydrophilic-Lipophilic Balance (HLB) and improve emulsion stability. epo.orgnih.govgoogle.com For instance, combining a lipophilic emulsifier like this compound with a more hydrophilic one can produce highly stable oil-in-water (O/W) emulsions. epo.org Research has also shown that combining sorbitan esters with cationic polymers can improve the performance of fabric softeners, providing benefits beyond what either component could achieve alone. acs.org Similarly, synergistic effects with biosurfactants are being investigated to enhance antimicrobial and anti-adhesive properties in certain formulations. epdf.pub
Polymer-Surfactant Interaction Mechanisms and Complex Formation
The interaction between this compound and various polymers is fundamental to creating structured liquids and stable dispersions. Polymers such as polyacrylates or cellulose (B213188) derivatives are used in detergent formulations to act as dispersants, preventing soil from redepositing on fabrics. google.com In these systems, surfactants like this compound adsorb onto particle surfaces, while polymers in the solution interact with the surfactant layer.
The mechanism of this interaction can be multifaceted, involving hydrophobic interactions between the fatty acid chains of the surfactant and hydrophobic segments of the polymer, as well as potential hydrogen bonding. This leads to the formation of polymer-surfactant complexes at the oil-water or solid-water interface. In fabric care, for example, cationic polymers are included in softener formulations containing diester quaternary ammonium (B1175870) compounds and sorbitan esters. acs.org The polymer interacts with the surfactant-stabilized particles to enhance deposition and substantivity on the fabric, leading to improved softness and static control. acs.org
Impact on Rheological Properties of Blended Systems
The combination of this compound with polymers and co-surfactants has a profound impact on the rheological properties of the final product. A key area of research is the development of surfactant-reactive micro-gels that exhibit a synergistic rheological profile. kao.com
These systems are designed as low-viscosity liquids that undergo a significant increase in viscosity and yield stress upon activation by a surfactant. The polymer network swells and creates a structured fluid capable of suspending particles. kao.com This transition is a prime example of a synergistic impact on rheology, where the combined effect of the polymer and surfactant creates a functional change that neither component could produce on its own. Such systems are described as shear-thinning yield stress fluids, meaning they are gel-like at rest but flow easily under shear. kao.com
| System Component | Function | Resulting Rheological Profile | Reference |
| Acid- or Base-Sensitive Polymer | Forms cross-linked micro-gel particles in an aqueous medium. | Initially low viscosity. | kao.com |
| This compound (as part of a surfactant system) | Acts as a trigger to activate the micro-gel. | Swells the micro-gel particles, creating a jammed network. | kao.com |
| Blended System | Polymer-Surfactant Complex | Forms a shear-thinning yield stress fluid; high viscosity and elastic modulus at rest, capable of suspending insoluble materials. | kao.com |
Advanced Processing Techniques for Novel Emulsion and Dispersion Architectures
To create novel structures and enhance the performance of emulsions stabilized by this compound, researchers are moving beyond conventional mixing methods. Advanced processing techniques are being employed to produce emulsions with precisely controlled droplet sizes and distributions, leading to improved stability and functionality.
High-energy methods like high-pressure homogenization (HPH) and ultrasonication are used to create fine dispersions and nanoemulsions. These techniques force the emulsion through a small orifice at high pressure or use high-frequency sound waves to break down droplets to the nanometer scale. Such processing can lead to enhanced stability against gravitational separation and coalescence.
Conversely, low-energy emulsification methods, which rely on the chemical energy of the system, are also being explored. These methods, such as phase inversion temperature (PIT) or self-emulsification, can produce fine emulsions with minimal energy input.
Furthermore, specialized processing is used to create unique material formats. For example, aqueous silane (B1218182) emulsions containing sorbitan esters are applied to textiles via a pad application process, followed by curing at elevated temperatures (e.g., 160°C). acs.org This process creates a durable, superhydrophobic coating on the fabric, an architecture far removed from a simple liquid emulsion. acs.org
Development of Novel Analytical Probes for In Situ Interfacial Studies
Understanding the behavior of this compound at the molecular level is crucial for designing more effective formulations. A key research frontier is the development and application of advanced analytical techniques to study the oil-water interface in situ, providing real-time insights into molecular interactions.
Classical measurement techniques are being augmented by sophisticated spectroscopic and computational methods. For instance, a combination of two-dimensional infrared (2D IR) spectroscopy and atomistic molecular dynamics (MD) simulations has been used to investigate the interface of reverse micelles stabilized by sorbitan stearate (B1226849) (a close relative of distearate). google.com This powerful combination allows researchers to probe the hydrogen bond dynamics between water molecules and the surfactant headgroups directly at the interface. google.com
Studies using these methods have revealed that while nonionic surfactant interfaces were often thought to be insensitive to aqueous ions, ions can in fact localize at the interface and significantly slow down the interfacial water network dynamics. google.com MD simulations showed this effect results from ions inducing greater disorder in the packing and orientation of the surfactant headgroups, which in turn stabilizes the hydrogen bonds between the surfactants and interfacial water. google.com Such advanced probes are invaluable for building predictive models of surfactant behavior.
| Analytical Technique | Information Gained | Key Finding for Sorbitan Esters | Reference |
| 2D Infrared (2D IR) Spectroscopy | Measures the dynamics of hydrogen bond networks at the interface on a picosecond timescale. | Interfacial water dynamics are slowed by nearly 300% in the presence of high-concentration salts. | google.com |
| Molecular Dynamics (MD) Simulations | Provides an atomistic model of surfactant and water molecule orientation and interaction at the interface. | The slowdown in water dynamics is caused by increased disorder in surfactant headgroup packing, which stabilizes water-surfactant hydrogen bonds. | google.com |
Exploration in Novel Non-Traditional Emulsification Scenarios
The unique properties of this compound are being leveraged in a variety of non-traditional applications that go far beyond conventional creams and lotions. These scenarios often involve extreme conditions or require the stabilization of unusual phases.
A summary of these novel applications is presented below:
| Non-Traditional Application | Role of this compound | Description of System | Reference |
| Enhanced Oil Recovery (EOR) | Co-surfactant in chemical flooding fluids. | Part of a complex surfactant blend injected into oil reservoirs to reduce the interfacial tension between oil and water, mobilizing trapped crude oil. | |
| Explosive Emulsions | Primary or co-emulsifier. | Stabilizes water-in-oil emulsions where an aqueous oxidizer solution is dispersed in a fuel oil phase. The stability is critical for the explosive's performance and shelf-life. | google.com |
| Superhydrophobic Coatings | Non-ionic surfactant in an aqueous silane emulsion. | Used to create stable aqueous emulsions of hydrolysable silanes, which, when applied to and cured on textiles, form a water-repellent surface. | acs.org |
| Organogels | Structuring agent. | In combination with other components, it can help structure liquid oil into a solid-like gel, offering alternatives to solid fats in some formulations. | epdf.pub |
These emerging frontiers highlight the versatility of this compound, demonstrating its potential as a key component in the next generation of advanced materials and complex formulations.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing sorbitan distearate in academic research?
- Methodological Answer : this compound is synthesized via esterification of sorbitol with stearic acid under controlled conditions. Key steps include:
-
Catalysis : Use acid catalysts (e.g., sulfuric acid) at 150–180°C for esterification .
-
Purification : Remove unreacted fatty acids via alkaline washing and vacuum distillation .
-
Characterization : Confirm structure using FTIR (C=O ester peaks at ~1740 cm⁻¹), NMR (δ 2.3 ppm for methylene protons adjacent to ester groups), and mass spectrometry (m/z 697 for molecular ion) .
Data Table 1 : Typical Synthesis Parameters
Parameter Value/Range Reference Reaction Temperature 150–180°C Catalyst Concentration 1–3% (w/w) H₂SO₄ Yield 70–85%
Q. How does the hydrophilic-lipophilic balance (HLB) of this compound influence its application in emulsion systems?
- Methodological Answer : this compound has an HLB value of ~1.5–2.1 (lipophilic), making it suitable for water-in-oil (W/O) emulsions. Researchers should:
- Determine HLB experimentally : Use the Griffin method by comparing emulsification efficiency in standard oil/water systems .
- Optimize formulations : Combine with high-HLB surfactants (e.g., polysorbates) to stabilize complex emulsions .
Q. What are the solubility limitations of this compound, and how can they be addressed in drug delivery studies?
- Methodological Answer : this compound is insoluble in water but soluble in nonpolar solvents (e.g., chloroform, hexane). For drug delivery:
- Co-solvent systems : Use ethanol or propylene glycol to enhance solubility .
- Nanoparticle encapsulation : Employ high-pressure homogenization or solvent evaporation to disperse it in aqueous phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across aquatic toxicity studies?
- Methodological Answer : Discrepancies in EC50 values (e.g., 10–100 mg/L for Daphnia magna) arise from test conditions. Mitigate via:
-
Standardized protocols : Follow OECD Guidelines 202 (acute toxicity) with controlled pH (7.0 ± 0.2) and temperature (20°C) .
-
Metabolite analysis : Use LC-MS to identify degradation products that may contribute to toxicity .
Data Table 2 : Acute Aquatic Toxicity of this compound (Selected Studies)
Organism EC50 (mg/L) Test Duration Reference Daphnia magna 25.3 48h Danio rerio 78.9 96h
Q. What advanced techniques are recommended for studying the molecular interactions between this compound and lipid bilayers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model surfactant insertion into lipid bilayers using software like GROMACS, focusing on free energy changes .
- DSC/Thermal Analysis : Measure phase transition temperatures to assess bilayer disruption .
- Neutron Scattering : Resolve structural changes in lipid layers upon surfactant incorporation .
Q. How can researchers design experiments to optimize the stability of this compound in high-temperature formulations?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40–60°C for 4–12 weeks, monitoring degradation via HPLC for free fatty acid content .
- Antioxidant Screening : Test additives like BHT (0.01–0.1% w/w) to inhibit oxidative cleavage .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biodegradability of this compound?
- Resolution Strategy :
- Standardize biodegradation tests : Compare OECD 301B (ready biodegradability) vs. 301F (simulated environmental conditions) .
- Microbial community analysis : Use 16S rRNA sequencing to identify microbial consortia responsible for degradation variability .
Key Research Gaps
- Mechanistic toxicity pathways : Limited data on endocrine disruption potential .
- Long-term environmental fate : Lack of field studies on bioaccumulation in sediment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
